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Compound of Interest |

Compound Name: 5-Chloro-2-methoxypyridine
CAS No.: 13473-01-3
Cat. No.: B1587985
- 7

Executive Summary

5-Chloro-2-methoxypyridine is a critical halogenated heteroaromatic intermediate used
extensively in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceutical active
ingredients. Its structural integrity relies on the specific substitution pattern of the pyridine ring.
This guide details the spectral signatures required to distinguish this isomer from its
regioisomers (e.g., 2-chloro-5-methoxypyridine) and validate its purity.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4][5]
'H NMR Analysis (400 MHz, CDCIs)

The proton NMR spectrum is characterized by a distinct AMX spin system (or ABX depending
on field strength) for the pyridine ring protons, coupled with a sharp singlet for the methoxy

group.

Data Summary Table
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Coupling
Chemical Shift
Assignment Multiplicity Integration Constants (
(3, ppm)
, H2)
H-6 8.12 Doublet (d) 1H
Doublet of
H-4 7.52 1H ’
Doublets (dd)
H-3 6.71 Doublet (d) 1H
-OCHs 3.92 Singlet (s) 3H N/A

Mechanistic Interpretation

e H-6 (8.12 ppm): This proton is most deshielded due to its position

to the pyridine nitrogen (electronegative pull) and ortho to the chlorine atom. The lack of a
large ortho-coupling (only meta-coupling to H-4 is observed) confirms the 5-position
substitution.

e H-3 (6.71 ppm): This proton is significantly shielded relative to unsubstituted pyridine. This is
due to the strong mesomeric (+M) electron-donating effect of the adjacent methoxy group at
position 2, which increases electron density at the

-position (C-3).
o Coupling Logic: The large coupling (

Hz) between H-3 and H-4 is characteristic of ortho coupling in pyridines. The smaller
coupling (

Hz) is the meta coupling between H-4 and H-6 across the substituted C-5.

3C NMR Analysis (100 MHz, CDCI:s)

The carbon spectrum displays 6 distinct signals. The presence of the methoxy group and the
chlorine atom introduces significant chemical shift anisotropy.
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Data Summary Tahle

. Chemical Shift (6, Electronic
Assignment Carbon Type .
ppm) Environment
Ipso to -OCHs
C-2 162.5 Quaternary (Cq) (Deshielded by N and
0)
) Alpha to N, Ortho to
C-6 145.2 Methine (CH) cl
) Gamma to N, Ortho to
C-4 138.8 Methine (CH) cl
C-5 123.4 Quaternary (Cq) Ipso to ClI
) Beta to N, Ortho to
C-3 1115 Methine (CH) )
OMe (Shielded)
-OCHs 54.1 Methyl (CHs) Methoxy carbon

Mass Spectrometry (MS) Profile[6]
lonization & Isotope Pattern

e Technique: GC-MS (El, 70 eV) or ESI-MS (+).

e Molecular lon (M*): Observed at m/z 143.

 |sotope Signature: A distinct M+2 peak is observed at m/z 145 with an intensity

approximately 33% of the parent peak. This 3:1 ratio is the diagnostic signature of a single

Chlorine atom (

Clvs

Cl).[1]

Fragmentation Pathway (EI)

Under Electron Impact (El), the molecule undergoes characteristic fragmentation involving the

loss of the methyl group and the expulsion of carbonyl species.
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Key Fragments
e m/z 143/145: Molecular lon [M]*.

e m/z 128/130: [M — CHs]*. Loss of the methyl radical from the methoxy group. This is often
the base peak or very prominent.[2]

e m/z 100/102: [M — CHs — COJ*. Subsequent loss of carbon monoxide from the pyridone-like
intermediate.

e m/z 65: [CsHs]*-like fragment (loss of Cl and heteroatoms).

Visualization: Fragmentation Logic

Molecular lon e [M - CH3]+ - (1] = Gl = (CI0j B Fyricyne Fragment
[M]+ m/z 143/145 m/z 128/130 m/z 100/102 . ):n/Z ~ssg
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Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 5-Chloro-2-methoxypyridine under Electron

Impact (El).

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups, specifically the ether linkage and the
halogenated aromatic ring.
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Wavenumber ] ) )

Vibration Mode Intensity Notes
(cm™)

C-H Stretch Characteristic of
3050 - 3000 _ Weak o

(Aromatic) heteroaromatic rings.

) ) ) Methyl group (-OCHs)
2980 - 2940 C-H Stretch (Aliphatic)  Medium
stretches.

C=N/C=C Ring Diagnostic pyridine
1585, 1470 Strong ] }

Stretch ring breathing modes.

C-O Stretch Aryl alkyl ether
1260 ] Strong )

(Asymmetric) linkage.

C-O Stretch ) Aryl alkyl ether
1025 ) Medium )

(Symmetric) linkage.

) Chlorinated aromatic

820 - 750 C-CI Stretch Medium/Strong

signature.

Experimental Protocols

To ensure reproducibility of the spectral data above, the following analytical protocols are
recommended. These protocols are designed to minimize solvent effects and aggregation.

NMR Sample Preparation

Objective: Prepare a high-resolution sample free of paramagnetic impurities.

» Solvent Selection: Use Deuterated Chloroform (CDCls, 99.8% D) containing 0.03% TMS
(Tetramethylsilane) as an internal standard.

o Reasoning: CDCIs provides excellent solubility for halo-pyridines and prevents H-D
exchange that might occur in protic solvents like MeOD.

o Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

o Note: Higher concentrations (>30 mg) may cause peak broadening due to viscosity or
stacking interactions.
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o Filtration: Filter the solution through a cotton plug or a 0.45 um PTFE syringe filter directly
into the NMR tube to remove suspended solids which degrade field homogeneity
(shimming).

Mass Spectrometry Injection (LC-MS)
Objective: Clean ionization without adduct formation.

» Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 um).

« lonization: Electrospray lonization (ESI) in Positive Mode.

o Note: While El is standard for structural ID, ESI is preferred for purity checks in LC
workflows. Expect [M+H]* at 144/146.

Workflow Visualization
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Figure 2: Standardized analytical workflow for NMR characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. chemguide.co.uk [chemguide.co.uk]
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» To cite this document: BenchChem. [Technical Whitepaper: Spectral Characterization of 5-
Chloro-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587985#5-chloro-2-methoxypyridine-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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